Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane

Silane hydrolysis kinetics Pot life Sol-gel processing

Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane (CAS 94232-72-1) is a trialkoxy-functional organofluorosilane that combines a hydrolyzable triethoxysilyl head with a short-chain tetrafluoroethoxy (–OCF₂CF₂H) tail via a propyl spacer. It belongs to the class of fluoroalkylsilane coupling agents used to impart durable hydrophobicity and oleophobicity to inorganic surfaces such as glass, silica, and metals.

Molecular Formula C11H22F4O4Si
Molecular Weight 322.37 g/mol
CAS No. 94232-72-1
Cat. No. B12662389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
CAS94232-72-1
Molecular FormulaC11H22F4O4Si
Molecular Weight322.37 g/mol
Structural Identifiers
SMILESCCO[Si](CCCOC(C(F)F)(F)F)(OCC)OCC
InChIInChI=1S/C11H22F4O4Si/c1-4-17-20(18-5-2,19-6-3)9-7-8-16-11(14,15)10(12)13/h10H,4-9H2,1-3H3
InChIKeyRPBHMRVPUUGQCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane – Core Identity and Procurement-Relevant Classification


Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane (CAS 94232-72-1) is a trialkoxy-functional organofluorosilane that combines a hydrolyzable triethoxysilyl head with a short-chain tetrafluoroethoxy (–OCF₂CF₂H) tail via a propyl spacer . It belongs to the class of fluoroalkylsilane coupling agents used to impart durable hydrophobicity and oleophobicity to inorganic surfaces such as glass, silica, and metals [1]. Its molecular formula is C₁₁H₂₂F₄O₄Si (MW 322.37), with a density of 1.098 g/cm³ and a boiling point of 259.1 °C at 760 mmHg .

Why Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane Cannot Be Interchanged with Other Fluoroalkyl or Alkoxysilanes


Surface-tethered fluoroalkylsilane monolayers derive their performance from three interdependent molecular features: the hydrolyzable alkoxy group, the fluoroalkyl chain length and architecture, and the spacer unit. Systematic studies demonstrate that replacing ethoxy with methoxy groups accelerates hydrolysis kinetics by up to an order of magnitude, altering pot life and crosslinking behavior . Simultaneously, substituting the short tetrafluoroethoxy (–OCF₂CF₂H) moiety with a long-chain perfluoroalkyl (≥C6) raises surface hydrophobicity but dramatically increases environmental persistence and regulatory risk [1]. Even within the same fluoroalkyl class, subtle structural changes significantly shift contact angle, surface free energy, and thermal stability, making generic substitution scientifically unreliable and commercially risky [2].

Quantitative Differentiation Evidence: Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane vs. Closest Analogs


Hydrolysis Rate: Triethoxy vs. Trimethoxy Analog – Pot Life and Formulation Control

The triethoxysilyl head of the target compound hydrolyzes significantly more slowly than the trimethoxysilyl group of its direct analog trimethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane (CAS 93804-21-8). Under acidic conditions, the relative hydrolysis rate order is Dimethoxy > Trimethoxy > Diethoxy > Triethoxy; under alkaline conditions, Trimethoxy > Dimethoxy > Triethoxy > Diethoxy . This class-level behavior translates to a longer pot life and more controllable condensation for the triethoxy variant, reducing premature gelation during coating formulation.

Silane hydrolysis kinetics Pot life Sol-gel processing

Thermal and Volatility Profile: Triethoxy vs. Trimethoxy Analog – High-Temperature Process Suitability

The target compound exhibits a boiling point of 259.1 °C at 760 mmHg and a density of 1.098 g/cm³ , compared to 200.1 °C and 1.148 g/cm³ for the trimethoxy analog . The 59 °C higher boiling point and lower density indicate reduced volatility, which minimizes evaporative losses during thermal curing cycles (typically 120–200 °C) and enables safer handling in open-vessel processes.

Thermal stability Volatility Coating curing

Surface Energy Reduction: Fluoroalkyl vs. Non-Fluorinated Alkyl Silanes – Hydrophobic Performance

Fluorinated silanes consistently produce lower surface free energies and higher water contact angles than their non-fluorinated alkyl counterparts. A comparative study of alkyl- and fluoroalkylsilanes on silicon, glass, and epoxy substrates reported that fluorinated modifiers yielded water contact angles above 100°, while non-fluorinated analogs typically remained below 95° [1]. The tetrafluoroethoxy group (–OCF₂CF₂H) in the target compound provides fluorinated hydrophobicity without the environmental persistence associated with long-chain perfluoroalkyl chains (≥C6). Short-chain fluoroalkyl silanes have been shown to achieve contact angles up to 141.6° in optimized formulations [2].

Surface free energy Water contact angle Oleophobicity

Regulatory and Environmental Profile: Short-Chain Fluoroether vs. Long-Chain Perfluoroalkyl Silanes

The target compound terminates in a –OCF₂CF₂H group, a short-chain fluoroether, rather than a long-chain perfluoroalkyl tail (e.g., –C₆F₁₃, –C₈F₁₇). Long-chain perfluoroalkyl substances (PFAS) are subject to increasing global regulatory restrictions due to bioaccumulation and environmental persistence concerns [1]. The Chinese patent for low-e glass explicitly selects short-chain fluoroalkyl silanes including the target compound as preferred alternatives to long-chain PFAS-based modifiers [2]. While not exempt from all PFAS scrutiny, short-chain fluoroethers generally exhibit lower bioaccumulation factors and shorter environmental half-lives than their long-chain homologs.

PFAS regulation Bioaccumulation Sustainable chemistry

Hydrolysis Byproduct Safety: Ethanol vs. Methanol Release During Curing

Upon hydrolysis, the triethoxy compound releases ethanol, whereas the trimethoxy analog releases methanol. Ethanol has a higher occupational exposure limit (OEL: 1000 ppm TWA) compared to methanol (OEL: 200 ppm TWA) and is significantly less toxic [1]. This distinction is critical for industrial coating operations where large quantities of silane are hydrolyzed in enclosed or semi-enclosed environments.

Workplace safety VOC Hydrolysis byproduct

High-Value Application Scenarios for Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane Based on Differentiated Evidence


Anti-Smudge, Easy-Clean Low-E Architectural and Automotive Glass

The compound is explicitly claimed in a patent for low-radiation coated glass as a preferred fluoroalkyl silane for anti-smudge easy-clean overlayers [1]. Its triethoxy head provides the controlled hydrolysis kinetics needed for uniform thin-film deposition (<100 nm) on large-area glass substrates, while its short-chain tetrafluoroethoxy tail delivers adequate oleophobicity without the regulatory liabilities of long-chain PFAS.

Hydrophobic Surface Modification of Silica and Metal Oxide Nanoparticles for Composite Formulations

The slower hydrolysis rate of the triethoxy group enables gradual, homogeneous surface grafting onto nanoparticle dispersions, preventing irreversible agglomeration during silanization. The resulting fluoroalkyl-functionalized nanoparticles can be integrated into polymer matrices to impart bulk hydrophobicity without compromising mechanical properties.

Sol-Gel Hybrid Coatings Requiring High-Temperature Post-Cure

The elevated boiling point (259.1 °C) and lower volatility relative to the trimethoxy analog ensure that the silane remains in the film during thermal curing at 150–200 °C, enabling complete condensation into the silica network. This makes it suitable for automotive clear coats and industrial protective finishes that undergo thermal crosslinking.

PFAS-Conscious Industrial Textile and Nonwoven Treatments

For textile mills and nonwoven manufacturers seeking durable water-repellent (DWR) performance while phasing out long-chain PFAS, the short-chain tetrafluoroethoxy silane offers a transitional solution. The ethanol byproduct [2] further aligns with stringent indoor air quality requirements in textile finishing plants.

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